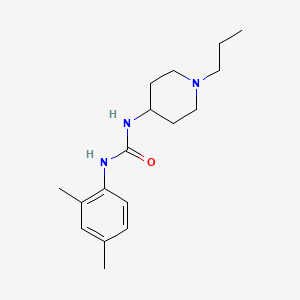
1-(2,4-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 2,4-dimethylaniline with 1-propylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
化学反応の分析
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological target.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-(1-methylpiperidin-4-yl)urea
- 1-(2,4-Dimethylphenyl)-3-(1-ethylpiperidin-4-yl)urea
- 1-(2,4-Dimethylphenyl)-3-(1-butylpiperidin-4-yl)urea
Uniqueness
1-(2,4-Dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity towards biological targets. This uniqueness can result in different pharmacological profiles compared to similar compounds.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-9-20-10-7-15(8-11-20)18-17(21)19-16-6-5-13(2)12-14(16)3/h5-6,12,15H,4,7-11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBNIXUOCFJHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-phenylacetamide](/img/structure/B5257937.png)
![(1-{3-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine](/img/structure/B5257943.png)
![ethyl 4-[1-(3-cyano-6-methyl-2-pyridinyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5257950.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B5257954.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide](/img/structure/B5257960.png)
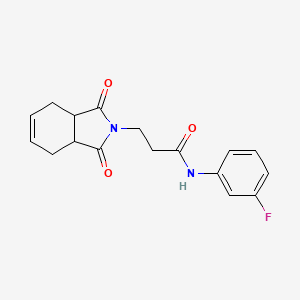
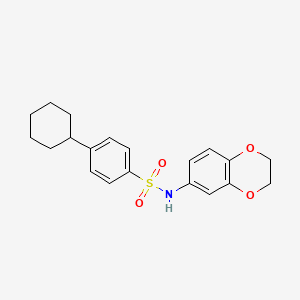

![4-[1-(3-chloro-4-methylphenyl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5257987.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5257988.png)
![N-[(Z)-[5-(3-bromophenyl)furan-2-yl]methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B5257995.png)
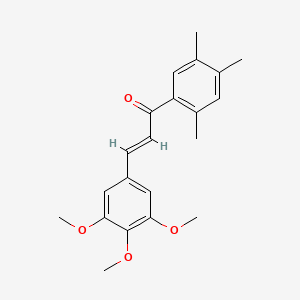
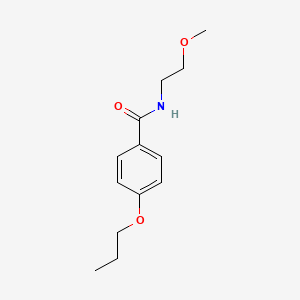
![N-(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-4-yl)methanesulfonamide](/img/structure/B5258026.png)
